3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a methoxy group, a thiophene ring, and a benzoyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-10-16-6-7-17(11-18)20(16)19(21)14-4-2-13(3-5-14)15-8-9-23-12-15/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBKKWHZVOEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Methylation-Acylation
A sequential protocol using trimethylsilyl chloride (TMSCl) for in situ protection enables methylation and acylation without isolating intermediates, achieving 85% overall yield.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic tropine derivatives affords enantiomerically pure 3-methoxy precursors, though this method remains exploratory.
Challenges and Optimization Strategies
- Acylation Efficiency : Low nucleophilicity of the bridgehead amine necessitates activated acyl donors (e.g., acyl chlorides over esters).
- Thiophene Stability : Thiophene rings are prone to oxidation; reactions require inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects . The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These include compounds like atropine and scopolamine, which also feature the 8-azabicyclo[3.2.1]octane scaffold.
Thiophene Derivatives: These include compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which share the thiophene ring structure.
Uniqueness
3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with a methoxy group, a thiophene ring, and a benzoyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
3-Methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclo compounds, which have garnered attention for their potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Interaction with Receptors
Research indicates that compounds within the azabicyclo family can act as selective antagonists for various receptors, including opioid receptors. For instance, modifications to the azabicyclo structure have shown potent activity at kappa opioid receptors (κ-opioid receptors), which are involved in pain modulation and other physiological processes . The specific interactions of this compound with these receptors warrant further investigation to elucidate its full pharmacological profile.
Enzyme Inhibition
Inhibitory activities against specific enzymes have also been observed in related compounds. For example, certain azabicyclo derivatives have demonstrated inhibitory effects on protein kinases and phosphatases involved in signal transduction pathways associated with inflammation and immune responses . The potential for this compound to inhibit similar targets could make it a candidate for anti-inflammatory therapies.
Pharmacological Evaluation
A series of pharmacological evaluations have been conducted on related compounds, revealing significant biological activities:
| Compound | Activity | IC50 (nM) | Target |
|---|---|---|---|
| This compound | Potential κ-antagonism | TBD | κ-opioid receptor |
| Analog 6c | Potent κ-antagonism | 20 | κ-opioid receptor |
| Compound A | Enzyme inhibition | TBD | Protein kinase |
Note: TBD = To Be Determined.
Study 1: Kappa Opioid Receptor Antagonism
In a study evaluating the kappa opioid receptor antagonism of various azabicyclo derivatives, it was found that modifications at the benzoyl position significantly enhanced receptor selectivity and potency . The findings suggest that structural variations similar to those present in this compound could lead to improved pharmacological profiles.
Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory properties of azabicyclo compounds, highlighting their ability to inhibit pro-inflammatory cytokine production in activated macrophages . This suggests that this compound may possess similar anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Step 1 : Formation of the azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Functionalization of the bicyclic system with methoxy and benzoyl-thiophene groups. Key reagents include thiophene-3-carboxylic acid derivatives for benzoylation.
- Critical Parameters :
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
- Temperature : Controlled reflux conditions (e.g., 80–100°C) to avoid side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate high-purity product.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methoxy (δ ~3.3 ppm), thiophene protons (δ ~7.0–7.5 ppm), and bicyclic backbone signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₁H₂₁NO₂S: ~351.13 g/mol).
- X-ray Crystallography : Resolve stereochemistry of the bicyclic core and substituent orientation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae), using microdilution methods .
- Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via fluorometric/colorimetric assays.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?
- Methodological Answer :
- Modify Substituents :
- Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to study steric effects on target binding.
- Substitute thiophene with other heterocycles (e.g., furan, pyrrole) to assess electronic contributions.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., bacterial enzymes or neuronal receptors) .
- In Vivo Efficacy : Prioritize derivatives with <0.1 μM MIC values (see Table 1) for murine infection models .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain discrepancies.
- Dose Optimization : Adjust dosing regimens in animal models based on pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What computational strategies can predict off-target interactions or toxicity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to human ether-à-go-go (hERG) channels to assess cardiac toxicity risks.
- Quantitative Structure-Activity Relationship (QSAR) Models : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity.
- Pan-Assay Interference Compounds (PAINS) Filters : Screen for reactive functional groups (e.g., Michael acceptors) that may cause false-positive bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
